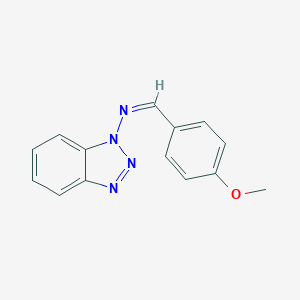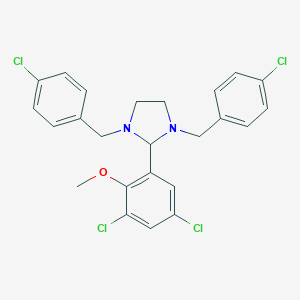![molecular formula C25H27ClN2O5 B395183 3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B395183.png)
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The tert-butyl group in chemical compounds, similar to the one in the specified chemical, has been involved in unexpected reactions during Snieckus ortho-lithiation processes. For instance, a study demonstrated that when 1-methoxy-2-naphthalene carboxylic acid diethylamide reacted with tert-butyl lithium, unexpected products were formed due to sterically hindered rotation around the amide-aryl bond (Obermüller, Dax, & Falk, 2001).
Applications in Fluorescence Sensing
- Certain aromatic compounds containing tert-butyl groups have been synthesized for use in enantioselective fluorescence sensing. These compounds, like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, demonstrate potential in detecting chiral amino alcohols through fluorescence ligand displacement assays (Liu, Pestano, & Wolf, 2008).
Development of Polymeric Materials
- Research has shown that tert-butyl groups play a significant role in the synthesis of various polymeric materials. For example, a study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol revealed the formation of noncrystalline, soluble, and thermally stable polyamides (Hsiao, Yang, & Chen, 2000).
Vesicle Formation in Amphiphilic Aromatic Amide-based Oligomers
- A study on the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers showed the importance of tert-butoxycarbonylamino groups in promoting ordered stacking of oligomeric amide backbones, leading to vesicular structures useful in various scientific applications (Xu, Wang, Zhao, Jiang, & Li, 2009).
Electrochemical Studies
- In electrochemistry, compounds with tert-butyl groups have been studied for their redox behavior. An example is the study of stable N-alkoxyarylaminyl radicals that include N-tert-butoxy groups, which showed chemically reversible cyclic voltammograms, indicating potential applications in electrochemistry and materials science (Miura & Muranaka, 2006).
Propiedades
Nombre del producto |
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide |
|---|---|
Fórmula molecular |
C25H27ClN2O5 |
Peso molecular |
470.9g/mol |
Nombre IUPAC |
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O5/c1-25(2,3)28-23(29)14-33-20-11-16-9-7-6-8-15(16)10-17(20)24(30)27-19-13-21(31-4)18(26)12-22(19)32-5/h6-13H,14H2,1-5H3,(H,27,30)(H,28,29) |
Clave InChI |
LMACUXBVERHZIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
SMILES canónico |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



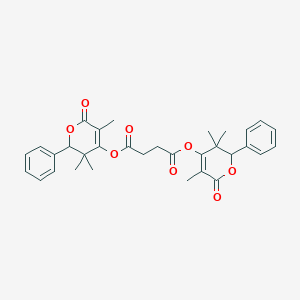
![Phenethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395102.png)
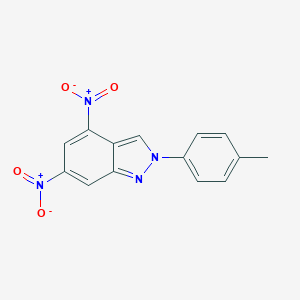
![5,7-Dichloro-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395104.png)
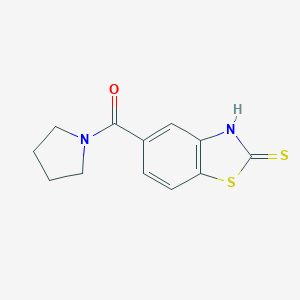
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
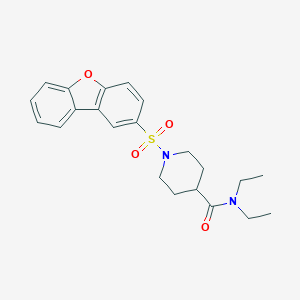
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
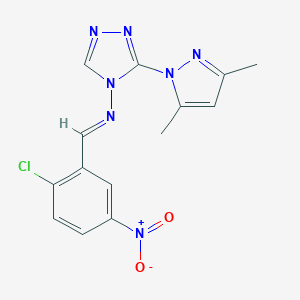
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)

